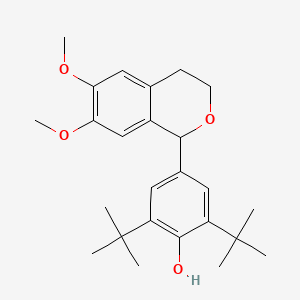![molecular formula C19H15N3O6 B11487901 4-(4-hydroxy-3-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11487901.png)
4-(4-hydroxy-3-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-HYDROXY-3-METHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyranopyrazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester.
Cyclization to form the pyran ring: This step often involves the use of aldehydes and active methylene compounds under basic conditions.
Functional group modifications: Introduction of hydroxy, methoxy, and nitro groups can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent selection: Choosing appropriate solvents to dissolve reactants and control reaction kinetics.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products
Oxidation products: Quinones, carboxylic acids.
Reduction products: Amines.
Substitution products: Halogenated, alkylated, or acylated derivatives.
科学的研究の応用
Chemistry
Synthesis of derivatives: Used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Enzyme inhibition: Potential inhibitor of enzymes due to its structural features.
Medicine
Drug development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Material science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE involves interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
4-(4-HYDROXY-3-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE: Lacks the nitro group, which may affect its reactivity and biological activity.
4-(4-HYDROXY-3-METHOXYPHENYL)-3-(3-AMINOPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE: Contains an amino group instead of a nitro group, potentially altering its chemical properties and applications.
Uniqueness
The presence of both hydroxy and methoxy groups on one aromatic ring and a nitro group on the other makes 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
特性
分子式 |
C19H15N3O6 |
|---|---|
分子量 |
381.3 g/mol |
IUPAC名 |
4-(4-hydroxy-3-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C19H15N3O6/c1-27-15-8-10(5-6-14(15)23)13-9-16(24)28-19-17(13)18(20-21-19)11-3-2-4-12(7-11)22(25)26/h2-8,13,23H,9H2,1H3,(H,20,21) |
InChIキー |
QHEDPQYRFGUOCC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2CC(=O)OC3=NNC(=C23)C4=CC(=CC=C4)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B11487827.png)
![N-{4-[5-(5-bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11487832.png)
![1-(3-chlorophenyl)-6-propyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11487842.png)
![7-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11487846.png)
![N-(3,5-difluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11487852.png)
![Ethyl 4-[(4-bromophenyl)sulfanyl]-8-methoxy-1,7-naphthyridine-3-carboxylate](/img/structure/B11487853.png)
![6-[4-(1,3-benzodioxol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]pyridazin-3(2H)-one](/img/structure/B11487854.png)

![(5E)-5-{4-[(4-ethoxyphenyl)(prop-2-en-1-yl)amino]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11487881.png)
![1-(3-methylphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11487886.png)
![3-chloro-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-1-benzothiophene-2-carboxamide](/img/structure/B11487905.png)
![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11487908.png)
![5-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B11487915.png)
